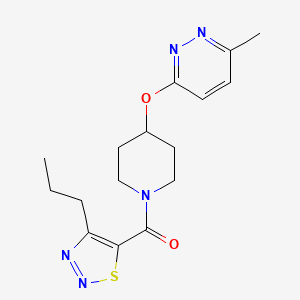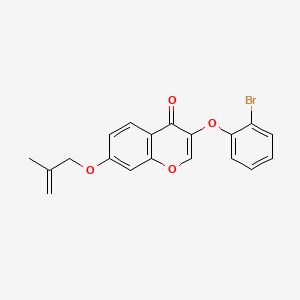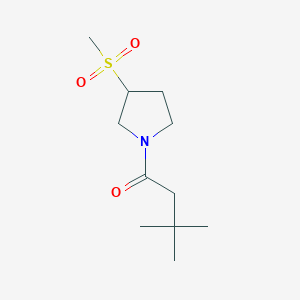![molecular formula C15H13ClN2O2S B2546621 4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine CAS No. 795287-65-9](/img/structure/B2546621.png)
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C15H13ClN2O2S and its molecular weight is 320.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Activities
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine and its derivatives demonstrate significant potential in medical research, particularly in antitumor and antimicrobial applications. The compound's structure is closely related to various pyrimidine derivatives, which have been extensively studied for their biological activities.
Antitumor Activity : Research on pyrimidine derivatives, such as the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, has highlighted their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase. These compounds have shown significant activity against tumors, such as the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). Moreover, novel amino acids and imidazoles containing thieno[2,3-d]pyrimidine moiety have exhibited promising radioprotective and antitumor activities (Alqasoumi et al., 2009).
Antimicrobial Evaluation : Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For instance, new pyrimidines and condensed pyrimidines synthesized from 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Abdelghani et al., 2017).
Nonlinear Optical (NLO) Properties
- The study of thiopyrimidine derivatives for their NLO properties has revealed that these compounds, including those structurally related to this compound, exhibit considerable NLO characteristics. Such properties make them suitable for optoelectronic applications, underscoring the versatility of pyrimidine derivatives in both medical and technological fields (Hussain et al., 2020).
Structural and Spectroscopic Studies
- Detailed structural and spectroscopic analyses of related pyrimidine derivatives, such as n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, have been conducted. These studies, involving techniques like powder XRD, FT–IR, SEM, and dielectric measurements, not only confirm the structural integrity of these compounds but also provide insights into their stability and potential applications in pharmaceutical formulations (Vyas et al., 2013).
Future Directions
The pyrrolo[2,3-d]pyrimidine derivatives, including “4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine”, have shown potential in various biological activities . Therefore, they can be further explored for their potential therapeutic applications. The design of new selective, effective, and safe anticancer agents using pyrido[2,3-d]pyrimidines as a scaffold is a promising future direction .
Mechanism of Action
Target of Action
It has been found to show promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It has been observed that the compound influences gene expression levels, with p53, bax, dr4, and dr5 being up-regulated, while bcl2, il-8, and cdk4 are down-regulated in treated cells .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and the down-regulation of anti-apoptotic genes like Bcl2, Il-8, and CDK4 . These interactions suggest that this compound may induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to cause cell cycle arrest at the G1/S phase, induce apoptotic cell death, and increase the percentage of fragmented DNA . Additionally, it influences cell signaling pathways by increasing the activity of Caspase 8 and BAX while decreasing the activity of Bcl2 . These effects highlight the compound’s potential to disrupt cellular metabolism and promote cell death in cancerous cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Bcl2 anti-apoptotic protein, inhibiting its function and promoting the activation of pro-apoptotic pathways . This binding interaction leads to the up-regulation of genes involved in apoptosis and the down-regulation of genes that promote cell survival . Additionally, the compound’s ability to cause cell cycle arrest and induce DNA fragmentation further underscores its potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to exert its apoptotic effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination . The compound’s metabolism may lead to the formation of active metabolites that contribute to its overall biological activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Its solubility in organic solvents such as ethanol and DMSO also affects its bioavailability and distribution within the body . These factors play a critical role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-8-17-14(16)13-10(7-21-15(13)18-8)9-4-5-11(19-2)12(6-9)20-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZKFGBUYNZHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2546543.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)
![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)
![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)

![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)
